Ethyl 4-ethoxy-2-hydroxybenzoate
Overview
Description
Ethyl 4-ethoxy-2-hydroxybenzoate (EEH) is a common organic compound used in a variety of laboratory experiments. It is a derivative of benzoic acid and is found in many food products, such as jams, jellies, and soft drinks. EEH has been studied extensively for its potential applications in the field of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthetic Applications and Chemical Properties
- Synthesis of Condensed Heterocyclic Compounds : Rhodium-catalyzed oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes, including 2-hydroxybenzoic acids, efficiently produces 8-substituted isocoumarin derivatives. These derivatives exhibit solid-state fluorescence, indicating potential applications in materials science and sensor technologies (Shimizu et al., 2009).
- Versatile Intermediates for Trifluoromethyl Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a highly versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, showcasing the utility of ethyl esters in complex chemical syntheses (Honey et al., 2012).
Environmental Behavior and Photodegradation
- Environmental Fate of UV Filters : The study on Ethyl-4-aminobenzoate, a related compound, reveals its transformation products in environmental waters, providing insights into the environmental behavior and degradation pathways of ethoxybenzoate derivatives. This suggests the importance of monitoring and understanding the environmental impact of such compounds (Li et al., 2017).
Metabolism and Biological Interactions
- Metabolism in Human Liver : A study on the metabolism of parabens, which are structurally related to Ethyl 4-ethoxy-2-hydroxybenzoate, highlights the role of esterase hydrolysis and glucuronidation in human liver. This knowledge can be extrapolated to understand the metabolic pathways and potential biological interactions of this compound in the human body (Abbas et al., 2010).
Photodegradation Studies
- Kinetic and By-products Identification : Research on the photodegradation of parabens, including Ethyl paraben, provides valuable insights into the degradation kinetics, by-products, and environmental impact of similar esters when exposed to UV light. This is crucial for assessing the ecological and health risks associated with these compounds (Gmurek et al., 2015).
Properties
IUPAC Name |
ethyl 4-ethoxy-2-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-8-5-6-9(10(12)7-8)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXANKCVUGUNPBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)OCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278251 | |
Record name | Ethyl 4-ethoxy-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29264-30-0 | |
Record name | NSC6775 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6775 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-ethoxy-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-ethoxy-2-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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